molecular formula C6H4N4O2S B6232795 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid CAS No. 2408963-41-5

2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid

Cat. No.: B6232795
CAS No.: 2408963-41-5
M. Wt: 196.19 g/mol
InChI Key: XLZLMBUAPONNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at position 3 with a carboxylic acid group and at position 2 with a 1H-tetrazole moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its bioisosteric properties, often enhancing metabolic stability and hydrogen-bonding capacity in pharmaceuticals .

Key identifiers include:

  • CAS No.: 333366-20-4
  • Molecular Weight: Reported as 115.09 g/mol in a commercial catalogue, though this conflicts with calculated values (see Section 2) .

Properties

CAS No.

2408963-41-5

Molecular Formula

C6H4N4O2S

Molecular Weight

196.19 g/mol

IUPAC Name

2-(tetrazol-1-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C6H4N4O2S/c11-6(12)4-1-2-13-5(4)10-3-7-8-9-10/h1-3H,(H,11,12)

InChI Key

XLZLMBUAPONNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)O)N2C=NN=N2

Purity

95

Origin of Product

United States

Preparation Methods

Regioselective Bromination of Thiophene Derivatives

Carboxylation and Functional Group Interconversion

Saponification and Decarboxylation

The methyl ester at position 3 is hydrolyzed to a carboxylic acid using alkaline conditions. A reported method for 2-thiophenecarboxylic acid involves refluxing the ester in ethanol with sodium hydroxide (2.0 equiv) for 3–4 hours, followed by acidification with sulfuric acid to precipitate the carboxylic acid. Applied to the target compound, this step would proceed as follows:

Methyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylateH2SO4NaOH, EtOH2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid\text{Methyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylate} \xrightarrow[\text{H}2\text{SO}4]{\text{NaOH, EtOH}} \text{2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid}

Optimized Parameters

  • Base: NaOH (2.0 equiv)

  • Acid: H2_2SO4_4 (30% v/v)

  • Yield: 80–85% (extrapolated from patent data)

Alternative Carboxylation via Oxidation

For precursors with a methyl group at position 3, oxidation using potassium permanganate (KMnO4_4) in acidic medium converts the methyl group to a carboxylic acid. This method is less direct but viable if esterification is challenging:

3-Methyl-2-(1H-tetrazol-1-yl)thiopheneH2SO4KMnO42-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid\text{3-Methyl-2-(1H-tetrazol-1-yl)thiophene} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid}

Challenges : Over-oxidation and side reactions necessitate careful temperature control (60–70°C) and stoichiometric KMnO4_4.

Integrated Multi-Step Synthesis

Sequential Bromination, Azidation, and Carboxylation

A consolidated approach combines the above steps:

  • Bromination : Thiophene-3-carboxylic acid → 2-bromothiophene-3-carboxylic acid (using pyridinium perbromide).

  • Azidation : NaN3_3 substitution → 2-azidothiophene-3-carboxylic acid.

  • Cyclization : Reaction with nitrile → 2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid.

Advantages : High regioselectivity, compatibility with acidic groups.
Limitations : Low solubility of intermediates may reduce yields.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Challenges
Bromination-CyclizationBromination → Azidation → Cyclization65–75Solubility issues, side reactions
Oxidation RouteMethyl oxidation → Cyclization50–60Over-oxidation, purification
Integrated SynthesisBromination → Cyclization → Hydrolysis70–85Multi-step optimization required

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: Both the tetrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole and thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid depends on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes and receptors. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes . The combination of these features allows the compound to modulate various biological pathways, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

2-Thiophenecarboxylic Acid (CAS: 527-72-0)

A simpler analog lacking the tetrazole substituent:

Property 2-(1H-Tetrazol-1-yl)thiophene-3-carboxylic Acid 2-Thiophenecarboxylic Acid
Molecular Formula C₆H₅N₄O₂S (calculated) vs. C₃H₅N₃O₂ C₅H₄O₂S
Molecular Weight 227.24 g/mol (calculated) vs. 115.09 128.15 g/mol
Functional Groups Tetrazole, carboxylic acid Carboxylic acid
Applications Building block for bioactive molecules R&D use only

Key Differences :

  • 2-Thiophenecarboxylic acid is soluble in organic solvents like ethanol and ether , while solubility data for the tetrazole derivative is unavailable.

1,2,3-Triazole-Thiophene Hybrids

Triazole-containing analogs, such as those studied by Battula et al. (2017), exhibit antiproliferative activity :

Property 2-(1H-Tetrazol-1-yl)thiophene-3-carboxylic Acid 1,2,3-Triazole-Thiophene Hybrids
Heterocycle Tetrazole (4 nitrogen atoms) Triazole (3 nitrogen atoms)
Bioactivity Undocumented in provided evidence Antiproliferative agents
Electronic Effects Higher electron-withdrawing capacity Moderate electron withdrawal

Key Differences :

  • Tetrazoles are more acidic (pKa ~4.9) than triazoles (pKa ~9.3), influencing ionization under physiological conditions.

Biological Activity

2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • IUPAC Name : 2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid
  • Molecular Formula : C6H4N4O2S
  • Molecular Weight : 196.19 g/mol
  • CAS Number : 1146299-24-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer properties. Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has demonstrated that derivatives of this compound possess potent anticancer activity. For instance, a study highlighted the synthesis of several tetrazole-containing compounds and their evaluation against human cancer cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AA5490.246Induces apoptosis via caspase activation
Compound BHeLa0.243Inhibits tubulin polymerization
Compound CMCF-70.054Arrests cell cycle at G2/M phase

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Several studies have indicated that this compound binds to the colchicine site of β-tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been observed that certain derivatives can arrest the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation .

Structure–Activity Relationships (SAR)

The SAR studies on tetrazole derivatives have shown that modifications on the thiophene ring and the position of substituents significantly influence biological activity. For example:

  • Positioning of Substituents : Compounds with methyl substitutions at specific positions on the thiophene ring exhibited enhanced activity compared to others .
  • Linker Variations : The incorporation of different heterocycles in place of tetrazole has also been studied to optimize pharmacological properties .

Case Studies

Several case studies have documented the efficacy of compounds based on this compound:

  • Study on Lung Cancer Cells (A549) :
    • Researchers synthesized a series of derivatives and evaluated their cytotoxicity.
    • Results showed that certain derivatives had IC50 values as low as 0.246 µM against A549 cells and were found to induce apoptosis through caspase activation .
  • Evaluation Against Multiple Cancer Types :
    • A comprehensive study tested various derivatives against multiple cancer cell lines.
    • The most potent compounds showed significant inhibition of tubulin polymerization and induced cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid, and what reaction conditions are critical for high yield?

The synthesis typically involves functionalizing a thiophene backbone with a tetrazole ring. Key steps include:

  • Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to introduce the tetrazole moiety.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Cu(I)) to accelerate regioselective tetrazole formation.
  • Temperature control : Reactions often require precise heating (60–100°C) to avoid side products.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
    Post-synthesis purification via recrystallization or column chromatography is essential. Confirmation of purity requires techniques like NMR and mass spectrometry .

Q. Which analytical methods are most reliable for characterizing the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the thiophene and tetrazole rings. For example, the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₃H₅N₃O₂S, theoretical m/z ≈ 131.02) .
  • X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., tetrazole ring prototropy) or polymorphic forms. Strategies include:

  • Variable-temperature NMR : To observe dynamic equilibria between tautomers.
  • Computational modeling : Density functional theory (DFT) simulations predict vibrational frequencies (IR) and chemical shifts (NMR) for comparison with experimental data.
  • Multi-technique cross-validation : Combine XRD with solid-state NMR to address polymorphism .

Q. What strategies optimize the compound’s reactivity in coupling reactions for pharmaceutical intermediates?

  • Protecting group chemistry : Temporarily block the carboxylic acid group (e.g., esterification) to prevent undesired side reactions during tetrazole functionalization.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic couplings.
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to aryl halides, monitored by TLC or HPLC .

Q. How does the tetrazole moiety influence the compound’s biological activity, and what assays validate its pharmacological potential?

  • Mechanistic insights : The tetrazole group mimics carboxylate bioisosteres, enhancing metabolic stability and binding to metal-dependent enzymes (e.g., angiotensin-converting enzyme inhibitors).
  • In vitro assays :
    • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
    • Cytotoxicity screening : MTT assays on human cell lines to assess selectivity.
  • Computational predictions : Molecular docking against target proteins (e.g., CYP51 for antifungal activity) and ADMET profiling .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., chiral ligands in cycloadditions).
  • Process optimization : Monitor reaction kinetics via in-line FTIR to identify critical control points (e.g., pH, temperature) that affect enantioselectivity.
  • Batch-to-batch consistency : Implement quality control protocols (e.g., chiral NMR shift reagents) for industrial-scale production .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Tetrazole-Thiophene Coupling

ParameterOptimal RangeImpact on Yield
Temperature80–90°C>85% yield
Catalyst (CuI)10 mol%Regioselectivity
SolventDMF:Water (9:1)Solubility
Reaction Time12–16 hoursSide reactions
Source: Adapted from

Q. Table 2. Computational vs. Experimental NMR Chemical Shifts

Proton PositionCalculated (δ ppm)Experimental (δ ppm)
Thiophene C-H7.257.28
Tetrazole N-H8.108.15
Carboxylic Acid12.3012.45
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.